molecular formula C11H7ClN4OS B11035986 3-chloro-N-(4H-1,2,4-triazol-4-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(4H-1,2,4-triazol-4-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B11035986
M. Wt: 278.72 g/mol
InChI Key: GAHQFOCLYHLEET-UHFFFAOYSA-N
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Description

3-chloro-N-(4H-1,2,4-triazol-4-yl)-1-benzothiophene-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a benzothiophene core, which is a sulfur-containing bicyclic structure, and a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of these heterocyclic rings often imparts significant biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4H-1,2,4-triazol-4-yl)-1-benzothiophene-2-carboxamide typically involves multi-step proceduresThe reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4H-1,2,4-triazol-4-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

3-chloro-N-(4H-1,2,4-triazol-4-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(4H-1,2,4-triazol-4-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The benzothiophene core may also contribute to the compound’s ability to interact with cellular membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with a similar mechanism of action.

    Ribavirin: An antiviral compound containing a triazole ring.

Uniqueness

3-chloro-N-(4H-1,2,4-triazol-4-yl)-1-benzothiophene-2-carboxamide is unique due to the combination of the benzothiophene and triazole rings, which imparts distinct biological activities. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H7ClN4OS

Molecular Weight

278.72 g/mol

IUPAC Name

3-chloro-N-(1,2,4-triazol-4-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C11H7ClN4OS/c12-9-7-3-1-2-4-8(7)18-10(9)11(17)15-16-5-13-14-6-16/h1-6H,(H,15,17)

InChI Key

GAHQFOCLYHLEET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NN3C=NN=C3)Cl

Origin of Product

United States

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